hLF1-11
Description
Properties
Molecular Formula |
C56H95N25O14S1 |
|---|---|
Molecular Weight |
1374.6 |
Key on ui application |
hLF1-11 is used as broad spectrum antmicrobial prophylaxis in HSCT patients. |
sequence |
GRRRRSVQWCA |
storage |
-20℃ |
Origin of Product |
United States |
Elucidation of Molecular and Cellular Mechanisms of Action for Hlf1 11
Direct Antimicrobial Mechanisms
The potent antimicrobial activity of hLF1-11 is primarily attributed to its biophysical characteristics, enabling direct interaction with microbial structures and subsequent cellular disruption.
Cell Membrane Interaction and Disruption Hypotheses
This compound's efficacy stems from its positive charge and hydrogen-binding capabilities, which facilitate interaction with negatively charged components of microbial cell walls, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid in Gram-positive bacteria idrblab.net. This interaction leads to a dose-dependent depolarization of the microbial membrane and an increase in plasma membrane permeability idrblab.net. While the precise mechanism of membrane disruption is still under elucidation, the peptide's membrane-induced conformation and rapid action suggest direct membrane disruption. The flexible cationic residues (-RRRR-) of this compound are particularly suited for electrostatic interactions with anionic bacterial membranes, while its hydrophobic region is positioned approximately perpendicular to these cationic residues, allowing for binding to the cytoplasmic membrane and highlighting a structural selectivity between bacterial and eukaryotic membranes. General models for antimicrobial peptide (AMP) membrane disruption, including the barrel-stave, toroidal-pore, carpet, and aggregate models, are considered relevant to this compound's action.
Intracellular Target Modulation
Beyond membrane disruption, this compound has been shown to interact with intracellular components and pathways, contributing to its antimicrobial effects. The peptide has been observed to bind to and subsequently enter human monocytes.
This compound can induce the production of reactive oxygen species (ROS) in target microorganisms, a critical factor in its candidacidal activity. Studies have shown that this compound increases the level of ROS production by Candida albicans in a dose-dependent manner, with a direct correlation observed between ROS production and the peptide's fungicidal effects. Furthermore, this compound-differentiated dendritic cells exhibit enhanced ROS production upon stimulation with C. albicans. Conversely, in human monocytes, this compound has been found to reduce LPS-stimulated ROS production, a phenomenon linked to its specific inhibition of myeloperoxidase (MPO) activity. The generation of ROS is considered an important aspect of the peptide-induced candidacidal activity.
Disruptions in calcium homeostasis are integral to the candidacidal activity of this compound. Research indicates that the release of calcium from intracellular stores and its subsequent uptake by mitochondria are essential for the peptide's antifungal effects. Pharmacological agents that interfere with Ca²⁺ homeostasis, such as Ruthenium Red, oxalate, high extracellular CaCl₂, and EGTA, have been shown to block this compound-induced candidacidal activity, as well as associated changes in mitochondrial membrane potential and ROS production nih.gov. This compound is known to induce an increase in mitochondrial membrane potential and permeability, leading to the synthesis and secretion of ATP and the production of ROS, all of which contribute to C. albicans cell death.
Iron Scavenging Mechanisms
Lactoferrin, the parent protein from which this compound is derived, is well-known for its iron-binding capabilities, a mechanism central to "nutritional immunity" nih.gov. This involves sequestering essential iron from microorganisms, thereby depriving them of a vital nutrient required for growth and survival. While this compound is a smaller fragment, the broader class of lactoferrins, including derived peptides, is understood to exert antimicrobial properties partly through iron scavenging nih.gov. The antifungal mechanism of full-length lactoferrin specifically involves binding to iron, thereby limiting the growth of fungi.
Table 1: Minimum Inhibitory Concentration (MIC) Ranges of this compound against Select Microorganisms
| Microorganism | MIC Range (µg/mL) | Reference |
| Candida albicans | 8-34 | uni.lu |
| Candida albicans | 22-88 | |
| Malassezia furfur | 12.5-100 | nih.gov |
| Malassezia pachydermatis | 50-100 | nih.gov |
| Malassezia globosa | 50-100 | nih.gov |
| Pseudomonas aeruginosa | 128 | |
| Staphylococcus epidermidis | 1 μM (approx. 1.37 µg/mL) |
Immunomodulatory Mechanisms
Beyond its direct antimicrobial actions, this compound exhibits significant immunomodulatory effects, influencing host immune responses to pathogens and inflammation uni.lusoligenix.comnih.gov.
A key immunomodulatory mechanism of this compound involves the specific inhibition of myeloperoxidase (MPO) activity uni.lu. This compound binds to and enters human monocytes, subsequently inhibiting the chlorination and peroxidation activities of MPO. Molecular modeling and amino acid substitution experiments have identified the stretch of arginines and the cysteine at position 10 as pivotal for these immunomodulatory properties and MPO inhibition. Chemical inhibitors of MPO have been shown to mimic this compound's effects on the inflammatory response of monocytes and their differentiation into macrophages.
This compound actively directs granulocyte-macrophage colony-stimulating factor (GM-CSF)-driven monocyte differentiation toward macrophages that exhibit enhanced recognition and clearance of pathogens uni.lu. It also modulates the LPS-induced inflammatory response in human monocytes. Exposure to this compound leads to enhanced production of various cytokines and chemokines by human monocytes in response to LPS, although TNF-α production may show enhancement at earlier time points but not necessarily at later ones.
Specific Inhibition of Myeloperoxidase (MPO) Activity
This compound has been identified as a specific inhibitor of myeloperoxidase (MPO) activity. MPO is a peroxidase enzyme involved in oxidative stress and inflammatory diseases. oup.comnih.govmdpi.com Research indicates that this compound binds to and subsequently penetrates human monocytes, where it inhibits the enzymatic activities of MPO, specifically its chlorination and peroxidation activities. researchgate.netuniversiteitleiden.nlaai.orgoup.com This inhibition is crucial for its immunomodulatory effects. Computer-assisted molecular modeling suggests that this compound can bind to the edge of and within the crevice of the active site of MPO. aai.orgoup.commdpi.com The cysteine residue at position 10 of this compound, along with a stretch of arginines, has been identified as pivotal for its MPO-inhibiting activity and its subsequent effects on monocyte function. universiteitleiden.nlaai.orgoup.com
The inhibitory effect of this compound on MPO activity has been mimicked by chemical MPO inhibitors, such as aminobenzoic acid hydrazide (ABAH). universiteitleiden.nloup.com For instance, both this compound and ABAH were shown to reduce the production of reactive oxygen species (ROS) by LPS-stimulated monocytes and enhance the production of IL-10, suggesting that MPO inhibition is a key mechanism through which this compound modulates inflammatory responses. universiteitleiden.nloup.com
Table 1: Effect of this compound and MPO Inhibitor ABAH on Monocyte Function
| Treatment | Effect on LPS-stimulated ROS Production | Effect on LPS-stimulated IL-10 Production |
| This compound-treated monocytes | Significantly reduced universiteitleiden.nloup.com | Significantly enhanced universiteitleiden.nl |
| ABAH-treated monocytes | Reduced universiteitleiden.nloup.com | Significantly enhanced universiteitleiden.nl |
| Control (peptide-treated) monocytes | Baseline/Higher universiteitleiden.nloup.com | Baseline/Lower universiteitleiden.nl |
Modulation of Monocyte and Dendritic Cell Differentiation
This compound significantly modulates the differentiation pathways of monocytes, leading to distinct functional characteristics in the resulting macrophages and dendritic cells (DCs). nih.govnih.govnih.govuniversiteitleiden.nl
Exposure of monocytes to this compound during GM-CSF-driven differentiation directs these cells towards a macrophage subset with enhanced effector functions. nih.govnih.govmedchemexpress.comasm.org This modulation is achieved even after a short exposure (e.g., 60 minutes) to this compound prior to the 7-day culture system. universiteitleiden.nl These this compound-differentiated macrophages exhibit increased responsiveness to various microbial structures, including lipopolysaccharide (LPS), lipoteichoic acid (LTA), and heat-killed Candida albicans. nih.govnih.gov They also demonstrate enhanced antimicrobial activities, particularly against Candida albicans and Staphylococcus aureus, through increased phagocytosis and clearance. universiteitleiden.nlnih.govnih.gov
The cytokine production profile of these macrophages is also altered, with a notable enhancement in IL-10 production in response to various microbial stimuli. universiteitleiden.nlnih.gov Pro-inflammatory cytokine production can be either enhanced or remain unchanged depending on the specific cytokine and stimulus. nih.gov
Table 2: Characteristics of this compound-Differentiated Macrophages (GM-CSF-driven)
| Characteristic | Effect of this compound Differentiation | Supporting Evidence |
| Responsiveness to microbial stimuli | Increased nih.govnih.gov | LPS, LTA, C. albicans nih.govnih.gov |
| Phagocytosis of pathogens | Enhanced universiteitleiden.nlnih.gov | C. albicans, S. aureus universiteitleiden.nlnih.gov |
| IL-10 Production | Significantly enhanced universiteitleiden.nlnih.gov | Upon microbial stimulation universiteitleiden.nlnih.gov |
| Pro-inflammatory cytokine production | Enhanced or unchanged nih.gov | Varies by cytokine/stimulus nih.gov |
This compound also influences the differentiation of monocytes into dendritic cells (DCs). When this compound is present during GM-CSF/IL-4-driven monocyte-to-DC differentiation, the resulting immature DCs (iDCs) display specific phenotypic and functional changes. nih.govuniversiteitleiden.nle-century.usresearchgate.net These this compound-differentiated DCs show enhanced expression of HLA class II antigens and Dectin-1, a pathogen recognition receptor for Candida albicans. nih.govresearchgate.netresearchgate.net They also exhibit increased phagocytosis of Candida albicans, although phagocytosis of Staphylococcus aureus was not enhanced. nih.govresearchgate.net
Upon maturation, these DCs promote antifungal responses and enhance Th17 polarization, while reducing IFN-γ production by T cells. nih.gove-century.usresearchgate.netsemanticscholar.org The enhanced IL-17 production and reduced IFN-γ production suggest a shift in T cell immune responses mediated by this compound-differentiated DCs. nih.govresearchgate.net
Table 3: Characteristics of this compound-Differentiated Dendritic Cells
| Characteristic (Immature DCs) | Effect of this compound Differentiation | Supporting Evidence |
| HLA class II antigen expression | Enhanced nih.govresearchgate.netresearchgate.net | nih.govresearchgate.netresearchgate.net |
| Dectin-1 expression | Enhanced nih.govresearchgate.netresearchgate.net | nih.govresearchgate.netresearchgate.net |
| Phagocytosis of C. albicans | Increased nih.govresearchgate.net | nih.govresearchgate.net |
| Phagocytosis of S. aureus | Not enhanced nih.govresearchgate.net | nih.govresearchgate.net |
Table 4: T Cell Polarization Induced by this compound-Differentiated and Matured DCs
| T Cell Cytokine | Effect of this compound-Differentiated DCs on Production | Supporting Evidence |
| IL-17 | Enhanced nih.gove-century.usresearchgate.net | nih.gove-century.usresearchgate.net |
| IFN-γ | Reduced nih.govresearchgate.net | nih.govresearchgate.net |
Priming of Toll-like Receptor (TLR)-Mediated Immune Responses
This compound primes monocytes for an enhanced inflammatory response upon stimulation with specific Toll-like Receptor (TLR) ligands. researchgate.netnih.govuniversiteitleiden.nluniversiteitleiden.nl This priming effect is sequence-specific, as a control peptide lacking in vivo activity did not affect monocyte cytokine responses to TLR stimulation. universiteitleiden.nl
Human and murine monocytes exposed to this compound and subsequently stimulated with TLR ligands, such as LPS (a TLR4 ligand), flagellin (B1172586) (a TLR5 ligand), or CL087 (a TLR7 ligand), display enhanced cytokine and chemokine production compared to control monocytes. researchgate.netnih.govuniversiteitleiden.nl This includes increased levels of IL-6, IL-10, MIP-1β, and RANTES in murine monocytes, and various cytokines and chemokines in human monocytes, except for TNF-α at later time points, though TNF-α production was significantly enhanced at earlier time points after LPS stimulation. universiteitleiden.nl The enhanced cytokine production by this compound-exposed monocytes is observed in response to TLR4, TLR5, and TLR7 stimulation, but not TLR2 stimulation. researchgate.netnih.govuniversiteitleiden.nl The kinetics of cytokine production remain unchanged, with mRNA and protein levels paralleling the enhanced response. universiteitleiden.nl
The enhanced cytokine and chemokine production by this compound-primed monocytes correlates with enhanced activation and translocation of NF-κB subunits to the nucleus. researchgate.netnih.govuniversiteitleiden.nl Specifically, this compound-exposed monocytes show significantly enhanced activation and translocation of NF-κB p50, p52, and p65 subunits after stimulation with TLR4, TLR5, and TLR7 ligands (e.g., LPS, flagellin, CL087), but not after TLR2 stimulation (e.g., LTA). researchgate.netnih.govuniversiteitleiden.nl This suggests that this compound likely interacts with components of the signal transduction pathways shared by TLR4, TLR5, and TLR7, but not TLR2. universiteitleiden.nl NF-κB activation is a critical step in initiating the transcription of numerous genes involved in inflammatory mediator production, including cytokines and chemokines. universiteitleiden.nlmdpi.com
Table 5: Effect of this compound on NF-κB Activation and Translocation in Monocytes
| TLR Ligand | NF-κB Subunit Activation/Translocation (this compound vs. Control) | Supporting Evidence |
| LPS (TLR4) | Enhanced (p50, p52, p65) researchgate.netnih.govuniversiteitleiden.nl | researchgate.netnih.govuniversiteitleiden.nl |
| Flagellin (TLR5) | Enhanced (p65) universiteitleiden.nl | universiteitleiden.nl |
| CL087 (TLR7) | Enhanced (p65) universiteitleiden.nl | universiteitleiden.nl |
| LTA (TLR2) | No enhancement researchgate.netnih.govuniversiteitleiden.nl | researchgate.netnih.govuniversiteitleiden.nl |
Spectrum of Antimicrobial and Antifungal Activities in Research Settings
Activity against Gram-Positive Bacterial Pathogens
hLF1-11 has shown effectiveness against various Gram-positive bacteria, with minimum inhibitory concentration (MIC) values generally ranging from 1.6 to 6.3 µg/mL in research settings mdpi.comcrimsonpublishers.com.
Studies have consistently demonstrated the potent activity of this compound against Staphylococcus species, including Methicillin-Resistant Staphylococcus aureus (MRSA). In vitro, this compound exhibited MIC values as low as 1.6 µg/mL against Staphylococcus aureus and MRSA strains mdpi.comcrimsonpublishers.com. For instance, in one study, MIC values for Staphylococcus spp. (including MRSA) ranged from 1.6 to 6.3 µg/mL mdpi.com. Another investigation reported MIC values of 1.6 µg/mL for both S. aureus and MRSA crimsonpublishers.com.
In vivo, this compound has proven highly effective. Intravenous injection of this compound (0.1 or 1 nmol) successfully reduced murine muscle infections caused by MRSA strain 2141 mdpi.com. In a chronic MRSA osteomyelitis model in rabbits, this compound incorporated into calcium phosphate (B84403) bone cement significantly reduced bacterial load, with its performance comparable to that of gentamicin (B1671437) nih.gov. Furthermore, this compound has shown a dose-dependent bactericidal effect against MRSA infections in both immunocompetent and immunocompromised mice, reducing bacterial counts by 2 to 3 logs at doses of 0.4–40 µg/kg cpu-bioinfor.org. It also demonstrated prophylactic properties, effectively reducing MRSA infection even when administered as a single injection 24 hours before local infection researchgate.netashpublications.org.
Table 1: In Vitro Activity of this compound against Gram-Positive Bacteria
| Pathogen | MIC Range (µg/mL) | Reference |
| Staphylococcus spp. (including MRSA) | 1.6 - 6.3 | mdpi.com |
| Staphylococcus aureus | 1.6 | crimsonpublishers.com |
| Methicillin-Resistant Staphylococcus aureus | 1.6 | crimsonpublishers.com |
| Staphylococcus epidermidis | 3.1 | crimsonpublishers.com |
| Streptococcus mitis | 6.3 | mdpi.comcrimsonpublishers.com |
Activity against Gram-Negative Bacterial Pathogens
This compound exhibits activity against a range of Gram-negative bacterial pathogens, with MIC values typically falling between 6.3 and 12.5 µg/mL mdpi.comcrimsonpublishers.com.
The peptide this compound has demonstrated high effectiveness against Acinetobacter baumannii, including multidrug-resistant (MDR) strains, both in vitro and in vivo researchgate.netnih.govmdpi.comnih.govasm.org. In vitro studies showed that this compound could achieve a 3 to 4 log reduction in viable counts of five MDR A. baumannii strains in a dose-dependent manner, with maximum effects observed at 36 to 72 µM peptide. This bactericidal effect was rapid, occurring within 5 to 15 minutes of exposure nih.gov.
In experimental infection models in mice, this compound effectively reduced the number of colony-forming units (CFU) of four tested A. baumannii strains by 2 to 3 logs, with a maximal effect observed after injection of 40 µg of peptide/kg nih.gov. The peptide's activity against A. baumannii in vivo may also involve modulation of the host's immune cells nih.govnih.gov.
This compound demonstrates activity against Klebsiella pneumoniae. In vitro, MIC values for Klebsiella spp. have been reported to be 6.3 to 12.5 µg/mL mdpi.com. More specifically, this compound has shown antibacterial activity against sensitive and resistant K. pneumoniae strains in a dose-dependent manner unipi.itresearchgate.net.
Notably, this compound exhibits synergistic activity with conventional antibiotics, particularly hydrophobic antibiotics like rifampicin (B610482), against carbapenem-resistant Klebsiella pneumoniae (KPC) strains and colistin-resistant NDM (New Delhi metallo-β-lactamase)-producing K. pneumoniae asm.orgnih.gov. This synergistic effect is attributed to this compound inducing a transient loss of membrane potential and increasing cell membrane permeability, thereby facilitating the entry and retention of rifampicin into the bacterial cell asm.orgnih.gov.
This compound has shown lethal activity against Pseudomonas aeruginosa. The MIC value for this compound against P. aeruginosa was established at 128 µg/mL mdpi.comresearchgate.netresearchgate.net. The addition of serine protease inhibitors further enhanced its activity, reducing the MIC to 64 µg/mL mdpi.comresearchgate.net.
Research indicates that this compound is active against Escherichia coli. MIC values for E. coli have been reported in the range of 6.3 to 12.5 µg/mL mdpi.comcrimsonpublishers.com. One study noted a moderate bacteriostatic effect against E. coli, with the peptide resulting in 57% viability mdpi.com. The antimicrobial effect against E. coli was further strengthened in combination with EDTA, with the MIC dropping to 16 µg/mL mdpi.com.
Table 2: In Vitro Activity of this compound against Gram-Negative Bacteria
| Pathogen | MIC Range (µg/mL) | Reference |
| Acinetobacter baumannii | 6.3 - 12.5 | mdpi.comcrimsonpublishers.com |
| Klebsiella pneumoniae | 6.3 - 12.5 | mdpi.comcrimsonpublishers.com |
| Pseudomonas aeruginosa | 128 (64 with inhibitors) | mdpi.comresearchgate.netresearchgate.net |
| Escherichia coli | 6.3 - 12.5 (16 with EDTA) | mdpi.comcrimsonpublishers.commdpi.com |
Synergistic and Combinatorial Research Strategies with Hlf1 11
Mechanistic Insights into Synergistic Effects
The synergistic effects observed with hLF1-11 are largely attributed to its interaction with microbial membranes, leading to increased permeability and disruption of cellular integrity. This mechanism facilitates the action of co-administered drugs, allowing them to reach their intracellular targets more effectively or to exert enhanced activity.
Synergy with Rifampicin (B610482) against Klebsiella pneumoniae
Research has demonstrated that this compound sensitizes multidrug-resistant Klebsiella pneumoniae strains, including KPC (Klebsiella pneumoniae carbapenemase)-producing and NDM (New Delhi metallo-β-lactamase)-producing isolates, to the hydrophobic antibiotic rifampicin. The underlying mechanism involves this compound inducing bacterial membrane depolarization and increased permeability, thereby enabling rifampicin to achieve lethal intracellular concentrations wikipedia.orgwikipedia.orgfishersci.ca.
Experimental findings support this mechanistic understanding. Assays using ethidium (B1194527) bromide (EtBr) revealed an increase in its accumulation within bacterial cells upon exposure to this compound, or the combination of this compound and rifampicin, but not with rifampicin alone, indicating enhanced cell membrane permeability wikipedia.orgwikipedia.orgfishersci.ca. Furthermore, this compound was shown to induce a dose-dependent membrane depolarization, as assessed by DiBAC4(3) (bis-1,3-dibutylbarbituric acid trimethine oxonol) permeability assays wikipedia.orgwikipedia.org. The antibacterial activity of the this compound and rifampicin combination was significantly reduced in the presence of carbonyl cyanide m-chlorophenyl hydrazone (CCCP), an uncoupler of oxidative phosphorylation, suggesting that the synergistic effect relies on the proton motive force and membrane potential wikipedia.org.
Studies on the order of administration indicated that prior exposure of K. pneumoniae cells to rifampicin for 30 to 60 minutes, followed by this compound treatment, resulted in effective bacterial killing. Conversely, no significant antibacterial activity was observed when cells were incubated with this compound first and then with rifampicin. This suggests that rifampicin accumulates within the cells during the initial incubation, and this compound subsequently sensitizes the bacterial cells by inducing a transient loss of membrane potential and increased permeability, facilitating the entry and retention of rifampicin in the cytoplasm wikipedia.org.
The synergistic effect translates into a significant reduction in the minimum inhibitory concentration (MIC) of rifampicin. For instance, against a colistin-resistant NDM K. pneumoniae isolate, the MIC of rifampicin decreased from 128 μg/mL to 8 μg/mL in the presence of this compound wikipedia.orgwikipedia.orgmims.com.
Table 1: Synergistic Effect of this compound and Rifampicin on Klebsiella pneumoniae MIC Reduction
| K. pneumoniae Strain Type | Rifampicin MIC Alone (μg/mL) | Rifampicin MIC with this compound (μg/mL) | Reference |
| Colistin-resistant NDM | 128 | 8 | wikipedia.orgwikipedia.orgmims.com |
Synergy with Antifungal Drugs
This compound also exhibits synergistic or additive antifungal effects when combined with conventional antifungal drugs such as fluconazole (B54011), amphotericin B, and caspofungin against various fungal pathogens, including Malassezia furfur and Candida species nih.govguidetopharmacology.orgfishersci.carcsb.org.
The proposed mechanism for this synergy involves this compound's direct interaction with the fungal membrane. Like other antimicrobial peptides, this compound is believed to target the membrane, potentially disrupting its integrity and facilitating the simultaneous inhibition of different fungal cellular targets by the co-administered antifungal drug nih.govmims.com. The highly cationic nature of this compound and the presence of hydrophobic valine (V6) and tryptophan (W8) residues, along with the first two arginines (R2, R3) at its N-terminus, are considered important structural features contributing to its membrane-interacting antifungal action mims.com.
In the case of Malassezia furfur, combinatory tests with this compound and fluconazole or amphotericin B showed synergistic or additive effects, with a majority of fractional inhibitory concentration (FIC) index values for tested strains being up to 1.0 nih.govguidetopharmacology.org. For the combination of this compound and fluconazole, 28 out of 30 M. furfur strains showed FIC values < 1.0, indicating synergy guidetopharmacology.org.
Table 2: Fractional Inhibitory Concentration (FIC) Index for this compound Combinations against Malassezia furfur
| Combination | FIC Index Range (Synergistic/Additive) | Reference |
| This compound + Fluconazole | ≤ 1.0 (28 strains < 1.0, 4 strains = 1.0) | nih.govguidetopharmacology.org |
| This compound + Amphotericin B | ≤ 1.0 (20 strains < 1.0, 5 strains = 1.0) | nih.govguidetopharmacology.org |
Against Candida species, this compound demonstrated synergistic effects with caspofungin, a conventional antifungal drug. This synergy was observed against planktonic cells of various Candida strains, leading to a drastic reduction in caspofungin MIC values. Furthermore, the combination showed synergistic effects on the inhibition of biofilm formation and on preformed biofilms, even restoring sensitivity in caspofungin-resistant Candida strains fishersci.carcsb.orgfishersci.ca. For Candida albicans SC5314, the FIC range for metabolic activity in preformed biofilms was 0.28 to 0.37, indicating strong synergy fishersci.carcsb.orgfishersci.ca. With fluconazole, this compound appears to initiate candidacidal activity, with fluconazole acting synergistically in a later stage of the antifungal process mims.com.
Table 3: Synergistic Effects of this compound and Caspofungin against Candida Species
| Effect Measured | Outcome | Reference |
| Planktonic cell killing | Drastic caspofungin MIC reduction, synergistic effects against all tested strains | fishersci.carcsb.orgfishersci.ca |
| Biofilm formation inhibition | Synergistic effects against biofilm-producing strains, caspofungin BIC reduction | fishersci.carcsb.orgfishersci.ca |
| Preformed biofilm metabolic activity | FIC range of 0.28 to 0.37 for C. albicans SC5314 | fishersci.carcsb.orgfishersci.ca |
| Restoration of sensitivity | Restores sensitivity to caspofungin in resistant Candida strains | fishersci.carcsb.orgfishersci.ca |
These mechanistic insights highlight this compound's role in modulating microbial membrane properties, making it a valuable combinatorial agent for combating drug-resistant pathogens.
Structure Activity Relationships and Peptide Engineering of Hlf1 11
Identification of Critical Amino Acid Residues for Biological Activity
Elucidating the role of specific amino acid residues within the hLF1-11 sequence is fundamental to understanding its mechanism of action and for rational peptide design. Research has identified several key residues that are indispensable for the peptide's antimicrobial efficacy wikipedia.orgwikipedia.orgmims.comfishersci.ca.
Role of Arginine, Tryptophan, and Cysteine Residues
Studies involving the synthesis and testing of this compound analogues have highlighted the importance of arginine, tryptophan, and cysteine residues for its antimicrobial activity wikipedia.orgwikipedia.orgmims.comfishersci.ca.
Arginine (R) residues : Specifically, the arginine residues at positions 2, 3, 4, and 5 (GRRRRSVQWCA) are critical. Replacement of any of the first three arginine residues by alanine (B10760859) significantly decreases the peptide's biological activity wikipedia.orgwikipedia.orgmims.com. The positive charges conferred by these arginine residues are essential for the peptide's activity against both bacteria and yeasts wikipedia.org.
Tryptophan (W) residue : The tryptophan residue at position 9 is highly important for the peptide's activity wikipedia.orgwikipedia.orgmims.comfishersci.ca. Substituting tryptophan with alanine leads to a remarkable decrease in biological activity, particularly against yeasts wikipedia.org. However, it has been demonstrated that tryptophan can be replaced by another aromatic residue, phenylalanine, without any loss of activity wikipedia.orgwikipedia.orgmims.comfishersci.ca.
Cysteine (C) residue : The cysteine residue at position 10 is also crucial for antimicrobial activity wikipedia.orgwikipedia.orgmims.comfishersci.ca. Replacing cysteine with serine or methylated cysteine results in peptides that are significantly less potent than the reference this compound peptide wikipedia.orgwikipedia.orgmims.com. Interestingly, the disulfide dimer containing the cysteine residue showed similar activity to the monomer, suggesting that the presence of cysteine itself, rather than disulfide bond formation in a dimer, is important for activity wikipedia.orgwikipedia.org.
Table 1: Impact of Key Amino Acid Substitutions on this compound Activity
| Amino Acid Residue (Position) | Substitution | Observed Effect on Biological Activity | Reference |
| Arginine (R) (2, 3, or 4) | Alanine (A) | Decreased activity | wikipedia.orgwikipedia.orgmims.com |
| Tryptophan (W) (9) | Alanine (A) | Remarkable decrease, especially against yeasts | wikipedia.orgwikipedia.orgmims.com |
| Tryptophan (W) (9) | Phenylalanine (F) | No loss of activity | wikipedia.orgwikipedia.orgmims.comfishersci.ca |
| Cysteine (C) (10) | Serine (S) | Significantly less potent | wikipedia.orgwikipedia.orgmims.com |
| Cysteine (C) (10) | Methylated Cysteine | Significantly less potent | wikipedia.orgwikipedia.orgmims.com |
| Cysteine (C) (10) | Disulfide Dimer | Similar activity to monomer | wikipedia.orgwikipedia.org |
| Glutamine (Q) | Alanine (A) | Decrease in activity against S. epidermidis | wikipedia.org |
| Valine (V) | Alanine (A) | Decrease in activity against S. mitis | wikipedia.org |
Impact of Terminal Modifications
Modifications at the N- and C-termini of peptides are common strategies in peptide engineering to influence stability, bioavailability, and biological activity. For this compound, such modifications have been investigated to understand their impact on its antimicrobial properties.
C-Terminal Amidation Effects
C-terminal amidation involves replacing the free carboxylic acid group at the C-terminus with an amide group. For this compound, C-terminal amidation has been shown to not negatively affect its biological activity; in some cases, it even increased it wikipedia.orgwikipedia.orgmims.comfishersci.ca. Specifically, amidation slightly improved the peptide's activity against Gram-negative bacteria, while having no effect on its activity against Gram-positive bacteria and yeasts wikipedia.org. This modification is known to enhance the electrostatic interaction between positively charged peptides and the negatively charged bacterial membrane, which can stabilize the peptide's helical structure at the membrane interface, leading to more effective membrane disruption.
N-Terminal Acetylation Effects
Table 2: Effects of Terminal Modifications on this compound Antimicrobial Activity
| Modification Type | Location | Observed Effect on Biological Activity | Mechanism/Implication | Reference |
| C-Terminal Amidation | C-terminus | No negative effect; sometimes increased activity (especially against Gram-negative bacteria) | Enhances electrostatic interaction, stabilizes helical structure | wikipedia.orgwikipedia.orgmims.comfishersci.ca |
| N-Terminal Acetylation | N-terminus | Significant loss of antimicrobial activity | Reduces net positive charge, hinders electrostatic interaction | wikipedia.orgwikipedia.orgmims.comfishersci.ca |
Stereoisomeric Variants (e.g., L- and D-enantiomers)
The study of stereoisomeric variants, such as L- and D-enantiomers, provides insights into the mechanism of action of antimicrobial peptides. While this compound itself is composed of L-amino acids, the general principle observed with other antimicrobial peptides is that both L- and D-enantiomers can exhibit biological activity. This phenomenon suggests that the target of these peptides is often a general structure conserved across different microbial species, such as the cytoplasmic membrane, rather than a specific chiral receptor. For instance, an all-D-amino-acid analogue of bovine lactoferricin (B1576259) (LFcin17-30), a related lactoferrin-derived peptide, has been shown to display high mycobactericidal activity. Although specific detailed research findings on D-enantiomers solely for this compound are not extensively documented in the provided sources, the activity of D-enantiomeric forms of other AMPs supports the concept that membrane disruption, which is less dependent on specific chiral recognition, is a primary mechanism of action for these peptides.
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations have been instrumental in elucidating the structural and dynamic properties of this compound in various solvent environments, including water, saline solutions, and membrane-mimicking media. mdpi.compsu.edu These simulations suggest that this compound can be categorized as a loop peptide. mdpi.compsu.edu
In membrane-mimicking environments, this compound adopts a conformation that is particularly favorable for interaction with membranes. mdpi.compsu.edu Specifically, the cationic residues, notably the -RRRR- sequence, exhibit considerable flexibility, which facilitates their interaction with the anionic bacterial membrane. mdpi.com Concurrently, the hydrophobic region of the peptide is positioned approximately perpendicular to these cationic residues, enabling the peptide to bind to the membrane interior. mdpi.com This distinct conformation is crucial for its membrane-disruptive mechanism of action. psu.edu
Comparative MD simulation studies have shown that this compound, unlike biologically inactive control peptides with alanine substitutions, preferentially adopts a conformation in membrane-mimicking environments where its cationic N-terminal region is linear and flexible, while the C-terminal hydrophobic moiety forms a more rigid, hairpin-shaped loop, approximately perpendicular to the cationic part. psu.edu This spatial distinction and orientation are vital for effective membrane interaction. psu.edu
The conformational variability of this compound is generally lower than that of control peptides. psu.edu In solvents like salt solutions and water-trifluoroethanol (TFE) mixtures, the peptide's gyration radius remains small and almost constant, indicating a more compact backbone conformation compared to water or methanol-chloroform-water mixtures. psu.edu
Table 1: Conformational Characteristics of this compound in Different Environments
| Environment | Key Conformational Features | Functional Implication | Source |
| Membrane-mimicking (e.g., SDS micelles, 4:4:1 methanol-chloroform-water) | Loop peptide, cationic residues (-RRRR-) are flexible, hydrophobic region perpendicular to cationic residues, hairpin-shaped C-terminal. | Favorable for membrane interaction and binding to membrane interior. | mdpi.compsu.edu |
| Water, 250mM NaCl solution, 50% (V/V) water–trifluoroethanol mixture | Conformation varies; more compact backbone in salt and water-TFE. | Less defined structure in non-membrane mimicking environments. | mdpi.compsu.edu |
Peptide Analogue Design and Synthesis
The design and synthesis of this compound analogues have been undertaken to elucidate the mechanism of its antimicrobial action and to identify key residues crucial for its biological activity. crimsonpublishers.comresearchgate.net By synthesizing various peptide analogues and testing their activity against different fungal and bacterial strains, researchers have established a general trend regarding the importance of amino acid order and position. crimsonpublishers.comresearchgate.net
A full alanine-scan study, where each residue in the this compound sequence (GRRRRSVQWCA) was systematically replaced with alanine, has been performed. researchgate.net This approach allowed for the assessment of the affinity of each analogue peptide and its comparison with the original this compound. researchgate.net
Key findings from these studies highlight the critical role of specific amino acid residues for the antimicrobial activity of this compound:
Arginine (position 2): This residue is important for antimicrobial activity. crimsonpublishers.comresearchgate.net
Tryptophan (position 9): This residue also plays a significant role in the peptide's antimicrobial efficacy. crimsonpublishers.comresearchgate.net
Cysteine (position 10): This residue is crucial for the antimicrobial actions. crimsonpublishers.comresearchgate.net
Furthermore, modifications to the peptide termini have shown varying effects on activity:
Amidation of the C-terminus: This modification did not negatively impact the biological activity and, in some cases, even led to an increase in activity. crimsonpublishers.comresearchgate.net
Acetylation of the N-terminus: This modification resulted in a significant loss of antimicrobial activity. crimsonpublishers.comresearchgate.net
These findings collectively provide insights into the structure-activity relationships of this compound, suggesting that certain amino acid sequences and their positions are vital for its antimicrobial and synergistic properties. crimsonpublishers.comresearchgate.net
Table 2: Impact of Residue and Terminal Modifications on this compound Activity
| Modification Type | Specific Residue/Terminal | Effect on Antimicrobial Activity | Source |
| Residue Substitution (Alanine-scan) | Arginine (position 2) | Important for activity. | crimsonpublishers.comresearchgate.net |
| Residue Substitution (Alanine-scan) | Tryptophan (position 9) | Important for activity. | crimsonpublishers.comresearchgate.net |
| Residue Substitution (Alanine-scan) | Cysteine (position 10) | Important for activity. | crimsonpublishers.comresearchgate.net |
| Terminal Modification | C-terminus Amidation | No negative effect, potentially increased activity. | crimsonpublishers.comresearchgate.net |
| Terminal Modification | N-terminus Acetylation | Significant loss of antimicrobial activity. | crimsonpublishers.comresearchgate.net |
Advanced Research Methodologies and in Vitro/ex Vivo Models in Hlf1 11 Studies
Biofilm Research Methodologies
Biofilm Cellular Density and Metabolic Activity Quantificationnih.gov
The assessment of hLF1-11's antibiofilm activity frequently involves quantifying changes in biofilm cellular density and metabolic activity. A common method for measuring cellular metabolic activity is the XTT [2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide salt]-menadione assay nih.govnih.govwikipedia.orgwikipedia.orgmims.com. This colorimetric assay, performed in 96-well microtiter plates, measures the reduction of XTT by metabolically active cells, with colorimetric changes typically assessed at 490 nm nih.govnih.govwikipedia.orgmims.com. Biofilm inhibitory concentration (BIC) is defined as at least a 50% reduction in metabolic activity compared to untreated controls nih.govnih.gov.
Studies have demonstrated that this compound significantly reduces biofilm cellular density and metabolic activity in a dose-dependent manner against various Candida species, including C. albicans and C. parapsilosis wikipedia.orgwikipedia.orgmims.com. For instance, this compound at 44 mg/L induced a 50% reduction in C. albicans cellular density, with complete reduction observed at doses higher than 88 mg/L wikipedia.orgwikipedia.org. A significant reduction in metabolic activity was also observed at 88 and 176 mg/L, achieving 100% inhibition wikipedia.orgwikipedia.org. Kinetic experiments further indicate that this compound inhibits early stages of biofilm formation, with a complete abolishment of metabolic activity observed as early as 1.5 hours of incubation, persisting up to 24 hours wikipedia.orgwikipedia.org.
Table 1: Effect of this compound on C. albicans Biofilm Cellular Density and Metabolic Activity (24h Incubation)
| This compound Concentration (mg/L) | Biofilm Cellular Density Reduction (%) wikipedia.orgwikipedia.org | Metabolic Activity Reduction (%) wikipedia.orgwikipedia.org |
| 44 | 50 | Not statistically significant |
| 88 | 100 | 100 |
| 176 | 100 | 100 |
Note: Data are representative findings from studies on C. albicans biofilm formation.
Morphological and Microscopic Analysis of Biofilmsnih.gov
Research shows that this compound treatment leads to a significant reduction in hyphal formation in C. albicans biofilms, with cells predominantly growing as yeast after 24 hours of incubation wikipedia.orgwikipedia.org. This suggests that this compound interferes with the yeast-to-hypha transition, a critical factor in biofilm development wikipedia.orgwikipedia.org. Similarly, for C. parapsilosis, this compound exposure resulted in a complete inhibition of morphogenesis, with microscopic observations revealing only a few cells, predominantly in the yeast form fishersci.ca.
Immunological Assayswikipedia.orgfishersci.caciteab.comciteab.com
Immunological assays are crucial for understanding how this compound modulates host immune responses, particularly its effects on monocytes and dendritic cells.
Enzyme-linked immunosorbent assay (ELISA) is a primary method for quantifying cytokine and chemokine levels in cell culture supernatants, providing insights into the inflammatory and anti-inflammatory responses induced by this compound americanelements.comlipidmaps.org. Studies have shown that this compound-exposed human and murine monocytes, when subsequently stimulated with Toll-like receptor (TLR)-ligands like lipopolysaccharide (LPS), display enhanced cytokine and chemokine production compared to control cells wikidata.orgwikipedia.orgdsmz.de.
Specifically, this compound-exposed monocytes produced significantly higher levels of various cytokines and chemokines in response to LPS, with enhanced production of IL-6, IL-10, MIP-1β, and RANTES observed in murine monocytes wikipedia.org. In human monocytes, most cytokines and chemokines were enhanced, with TNF-α production significantly enhanced at earlier time points wikipedia.org. Furthermore, this compound-differentiated dendritic cells (DCs) produced enhanced amounts of reactive oxygen species (ROS), IL-6, and IL-10 upon stimulation with C. albicans citeab.comwikipedia.org.
Table 2: Enhanced Cytokine/Chemokine Production by this compound-Exposed Monocytes (LPS-stimulated) wikidata.orgwikipedia.org
| Cytokine/Chemokine | Effect in Murine Monocytes | Effect in Human Monocytes |
| IL-6 | Enhanced | Enhanced |
| IL-10 | Enhanced | Enhanced |
| MIP-1β | Enhanced | Not specified |
| RANTES | Enhanced | Enhanced |
| TNF-α | Not enhanced | Enhanced (earlier time points) |
| IL-1α | Not enhanced | Not specified |
| IL-1β | Not enhanced | Not specified |
| MCP-1 | Not enhanced | Not specified |
| IL-12p70 | Not enhanced | Not specified |
Note: "Not specified" indicates the information was not explicitly found for that specific cell type in the provided context.
Flow cytometry is a key technique for analyzing the expression of various cell surface receptors, including HLA class II antigens, CD markers, and TLRs, on immune cells treated with this compound nih.govciteab.comlipidmaps.orgwikipedia.orgwikipedia.orgcreamjournal.orgnih.govnih.govciteab.com. This method helps to understand how this compound influences the recognition and response capabilities of immune cells.
Studies have shown that this compound-exposed human monocytes exhibit enhanced expression of mRNA and cell-surface receptors wikidata.orgwikipedia.org. Specifically, this compound-differentiated DCs displayed enhanced expression of HLA class II antigens and dectin-1, a receptor crucial for Candida albicans recognition citeab.comwikipedia.orgcreamjournal.org. Additionally, this compound-differentiated macrophages showed significantly upregulated expression of CD14 and TLR-4, which are involved in LPS recognition lipidmaps.org.
Table 3: Effect of this compound on Cell Surface Receptor Expression citeab.comlipidmaps.orgwikipedia.orgcreamjournal.org
| Cell Type | Receptor | Effect of this compound Treatment | Methodology |
| Monocytes | mRNA, Cell-surface receptors | Enhanced expression wikidata.orgwikipedia.org | Flow Cytometry |
| DCs | HLA class II antigens | Enhanced expression citeab.comwikipedia.orgcreamjournal.org | Flow Cytometry |
| DCs | Dectin-1 | Enhanced expression citeab.comwikipedia.orgcreamjournal.org | Flow Cytometry |
| Macrophages | CD14 | Upregulated expression lipidmaps.org | Flow Cytometry |
| Macrophages | TLR-4 | Upregulated expression lipidmaps.org | Flow Cytometry |
Nuclear Factor-kappa B (NF-κB) activation and translocation studies are critical for understanding the intracellular signaling pathways modulated by this compound. These studies often involve assessing the levels of NF-κB subunits in the cytoplasm and nucleus wikipedia.org.
Research indicates that this compound-exposed monocytes exhibit significantly enhanced activation and translocation of NF-κB p50, p52, and p65 subunits to the nucleus, particularly 60 minutes after LPS exposure wikipedia.org. This enhancement was consistently observed after stimulation with TLR4, TLR5, and TLR7 ligands, but notably not after TLR2 stimulation wikidata.orgwikipedia.org. This suggests that this compound primes monocytes for an enhanced inflammatory response through specific TLR signaling pathways wikidata.orgwikipedia.org.
Measurement of reactive oxygen species (ROS) induction is performed to evaluate the oxidative stress response in cells treated with this compound. The fluorescent probe 2′,7′-dichlorofluorescein-diacetate (DCFH-DA) is commonly used for this purpose, with measurements typically performed using flow cytometry fishersci.caciteab.comdsmz.de.
Interestingly, this compound has been shown to have dual effects on ROS production depending on the cell type. In C. albicans, this compound increased the level of cellular ROS in a dose-dependent manner within the first 15 minutes, and a significant correlation was found between this compound-induced ROS levels and its candidacidal activity citeab.com. Conversely, this compound-treated human monocytes produced significantly less ROS after LPS stimulation compared to control (peptide-treated) monocytes fishersci.cadsmz.deresearchgate.net. This reduction in ROS production in monocytes is linked to this compound's ability to inhibit myeloperoxidase (MPO) activity, an enzyme involved in ROS formation fishersci.cadsmz.deresearchgate.net.
Myeloperoxidase (MPO) Activity Inhibition Assays
Myeloperoxidase (MPO) is an enzyme found in neutrophils and macrophages that plays a significant role in the innate immune response by producing potent oxidative compounds like hypochlorous acid (HOCl). Excessive or misdirected MPO activity is implicated in various inflammatory diseases. Studies have demonstrated that this compound can inhibit the enzymatic activities of MPO. universiteitleiden.nlnih.govresearchgate.net
Research utilizing MPO activity inhibition assays has shown that this compound binds to and enters human monocytes, subsequently inhibiting MPO. universiteitleiden.nlnih.govresearchgate.net This inhibition affects both the chlorination and peroxidation activities of MPO. universiteitleiden.nl Experiments involving alanine (B10760859) substitutions within the this compound sequence have identified the stretch of arginine residues and the cysteine at position 10 as critical for its MPO-inhibiting properties and associated immunomodulatory effects on monocytes. universiteitleiden.nlnih.govresearchgate.net Computer-assisted molecular modeling has predicted that this compound can bind to the edge of and within the crevice of the active site of MPO. nih.govresearchgate.net
The inhibitory effect of peptides on MPO can be estimated using specific screening assay kits that assess both peroxidation and chlorination activities. mdpi.com The peroxidation assay typically involves the reaction of hydrogen peroxide with a fluorogenic substrate like 10-acetyl-3,7-dihydroxyphenoxazine (B49719) (ADHP) to yield a fluorescent product, resorufin. mdpi.com The chlorination assay often utilizes a non-fluorescent substrate that is converted into a fluorescent product upon chlorination by MPO. mdpi.com
Studies have reported that this compound can inhibit human MPO activity within a concentration range of 0.5 to 250 µg/mL. medchemexpress.com This inhibition of MPO by this compound has been shown to mimic the effect of chemical MPO inhibitors, such as aminobenzoic acid hydrazide (ABAH), on reactive oxygen species (ROS) production and monocyte-macrophage differentiation. universiteitleiden.nlnih.govresearchgate.net
Molecular docking studies comparing this compound with other potential MPO inhibitory peptides have indicated similar interaction energies and involvement of common amino acid residues in the binding site of MPO, including ARG31 and ILE160, which are involved in hydrogen bond formation. mdpi.com
Biophysical and Structural Characterization Techniques
Understanding the biophysical properties and structural characteristics of this compound is essential for elucidating its mechanism of action and optimizing its use in various applications. A range of techniques are employed to study its conformation, integrity, and interactions with different environments and surfaces.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to investigate the structure, dynamics, and interactions of molecules, including peptides like this compound. NMR can provide detailed atomic-level information about the peptide's conformation in various solvents and in the presence of membrane-mimicking environments. psu.eduboffinaccess.com
Studies utilizing molecular dynamics simulations, which are often correlated with experimental NMR data, have explored the structural and dynamic properties of this compound in different media, including water, saline solutions, and membrane-mimicking mixtures like water-trifluoroethanol (TFE) and methanol-chloroform-water. psu.eduresearchgate.net These studies suggest that the conformation of this compound can vary depending on the environmental conditions. psu.eduboffinaccess.com In membrane-mimicking environments, this compound has been observed to preferentially adopt a conformation suitable for effective interaction with membranes. psu.eduresearchgate.net This conformation may involve a flexible and elongated cationic N-terminal region and a more rigid, hairpin-shaped hydrophobic C-terminal moiety oriented approximately perpendicular to the cationic region. psu.edu
Mass Spectrometry for Peptide Integrity and Identification
Mass Spectrometry (MS) is a crucial analytical technique for verifying the integrity, purity, and identity of peptides such as this compound. It is used to confirm the molecular weight, amino acid sequence, and detect any modifications or degradation products.
Matrix-assisted laser desorption/ionization-time of flight mass spectrometry (MALDI-TOF MS) is one type of MS commonly used for analyzing peptides. mdpi.comasm.org Studies have utilized MALDI-TOF MS to analyze this compound peptide solutions. mdpi.com
Liquid chromatography-mass spectrometry/mass spectrometry (LC-MS/MS) is another technique employed for the determination of this compound concentration and to analyze its integrity, particularly in release studies from material carriers. oup.comresearchgate.netnih.gov This method allows for the separation of the peptide from a matrix before mass analysis, providing both quantitative and qualitative information. Analysis of released this compound by Q-TOF MS and sequencing of the observed peaks can confirm the authenticity and integrity of the peptide after its release from a carrier material. oup.com
MS is also used in conjunction with techniques like pull-down assays to identify proteins that interact with this compound, such as the identification of myeloperoxidase as a binding partner. universiteitleiden.nl
Surface Characterization Techniques (e.g., Ellipsometry, Atomic Force Microscopy, X-ray Photoelectron Spectroscopy)
Surface characterization techniques are vital for studying the interaction of this compound with various surfaces, particularly in the context of developing antimicrobial coatings for biomaterials. Techniques like ellipsometry, Atomic Force Microscopy (AFM), and X-ray Photoelectron Spectroscopy (XPS) provide complementary information about the peptide layer properties, surface topography, and chemical composition.
Ellipsometry is used to measure the thickness of thin films, such as layers of this compound immobilized on surfaces. researchgate.netnih.govresearchgate.net Changes in film thickness after peptide immobilization can indicate successful attachment or adsorption. researchgate.net Ellipsometry can also be used to confirm peptide orientation and exposure from the surface. acs.org
Atomic Force Microscopy (AFM) provides high-resolution topographical images of surfaces, allowing for the assessment of surface roughness and the visualization of immobilized peptides or peptide-induced changes on the surface. researchgate.netnih.govresearchgate.netsci-hub.se AFM studies can help characterize the morphology of peptide coatings. researchgate.net
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides elemental composition and chemical state information of the outermost layers of a material. researchgate.netnih.govupc.edumdpi.comupc.edunih.govmdpi.comresearchgate.net XPS is frequently used to confirm the successful immobilization of this compound onto various surfaces, such as titanium or chitosan (B1678972) films, by detecting elements characteristic of the peptide (e.g., nitrogen, sulfur from cysteine) that are not present or are at lower concentrations on the bare surface. nih.govupc.edumdpi.comupc.edunih.govmdpi.comresearchgate.net Changes in elemental ratios (e.g., C/Ti, N/Ti, S/Ti) after functionalization provide evidence of peptide attachment. upc.edumdpi.com
These techniques, often used in combination, provide a comprehensive understanding of how this compound interacts with and modifies material surfaces, which is crucial for applications like antimicrobial coatings on medical implants. researchgate.netnih.govacs.orgupc.edumdpi.comupc.edunih.govresearchgate.net
| Technique | Information Provided | Applications in this compound Studies |
| Ellipsometry | Thin film thickness, optical properties | Measuring thickness of immobilized this compound layers, confirming peptide orientation. researchgate.netnih.govresearchgate.netacs.org |
| Atomic Force Microscopy (AFM) | Surface topography, roughness, visualization of surface structures | Assessing surface roughness changes upon immobilization, visualizing peptide distribution or aggregation. researchgate.netnih.govresearchgate.netsci-hub.se |
| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition, chemical states | Confirming successful covalent or physical immobilization of this compound by detecting peptide-specific elements. nih.govupc.edumdpi.comupc.edunih.govmdpi.comresearchgate.net |
| Nuclear Magnetic Resonance (NMR) | Molecular structure, conformation, dynamics, interactions in solution/membrane mimetics | Studying this compound structure in different environments, conformational changes upon membrane interaction. psu.eduboffinaccess.comresearchgate.net |
| Mass Spectrometry (MS) | Molecular weight, sequence, purity, identification of interacting molecules | Verifying peptide integrity, confirming sequence, quantifying peptide release, identifying binding partners (e.g., MPO). universiteitleiden.nlmdpi.comasm.orgoup.comresearchgate.netnih.gov |
Material Science and Delivery System Research for Hlf1 11
Immobilization Strategies for Surface Modification
Immobilizing hLF1-11 onto the surface of biomedical materials is a key strategy to prevent bacterial adhesion and biofilm formation at the implant site. This approach aims to create a contact-killing surface or reduce bacterial attachment without relying on the release of the peptide into the surrounding environment. mdpi.comimrpress.com
Covalent Immobilization on Biomedical Materials (e.g., Titanium)
Covalent immobilization involves forming stable chemical bonds between the peptide and the material surface. This method generally offers better stability and durability compared to physical adsorption. mdpi.comimrpress.com Titanium is a widely used material in dental and orthopedic implants, making its surface modification with antimicrobial agents like this compound particularly relevant. mdpi.commdpi.com
Studies have successfully demonstrated the covalent attachment of this compound onto titanium surfaces using different techniques. Silanization with agents like 3-aminopropyltriethoxysilane (B1664141) (APTES) or 3-chloropropyltriethoxysilane (CPTES) has been employed to introduce functional groups onto the titanium surface for subsequent peptide coupling. upc.eduresearchgate.netmdpi.com Another approach involves the use of polymer brushes, such as those grown by surface-initiated atom transfer radical polymerization (ATRP), which can provide a higher density of attachment points for the peptide. upc.edu
Research indicates that covalent immobilization of this compound onto titanium surfaces significantly reduces the adhesion and early stages of biofilm formation by oral bacteria like Streptococcus sanguinis and Lactobacillus salivarius. upc.eduresearchgate.net Comparative studies between silanization and polymer brush methods for immobilizing this compound on titanium have shown that ATRP-based polymer brushes can lead to a higher peptide density on the surface, potentially enhancing antibacterial activity. upc.edu
Physical Adsorption on Substrates
Physical adsorption involves non-covalent interactions, such as electrostatic forces or hydrophobic interactions, between the peptide and the substrate surface. This method is simpler than covalent immobilization but may result in lower peptide stability and potential leaching from the surface. mdpi.comimrpress.com
This compound, being a cationic peptide, can interact with negatively charged surfaces through electrostatic interactions. Studies have explored the physical adsorption of this compound onto various substrates, including titanium and chitosan (B1678972) films. nih.govresearchgate.netmdpi.com While physical adsorption can lead to the presence of this compound on the surface, covalent attachment is generally considered more effective for achieving stable and long-lasting antimicrobial properties. mdpi.comresearchgate.net
Role of Spacer Units in Peptide Activity
Spacer units are molecular linkers introduced between the peptide and the material surface during immobilization. They are designed to provide adequate separation of the peptide from the substrate, ensuring that the active antimicrobial sequence is accessible to target bacteria and can maintain its functional conformation. researchgate.net
Research on this compound immobilization has investigated the effect of spacer units on its antimicrobial activity. For instance, a spacer composed of three units of 6-aminohexanoic acid (Ahx) has been used in the synthesis of this compound for surface coating applications. upc.eduresearchgate.net This Ahx3 spacer is thought to provide sufficient distance from the material surface, reducing steric hindrance and allowing the peptide's cationic and amphipathic regions to effectively interact with bacterial membranes. researchgate.net Studies involving the immobilization of this compound onto chitosan films have also explored the use of polyethylene (B3416737) glycol (PEG) spacers, demonstrating that the presence of a spacer can be crucial for maintaining the peptide's killing activity against adherent bacteria. nih.govresearchgate.netnih.gov The orientation of the peptide on the surface, influenced by the immobilization strategy and the presence of spacers, can significantly impact its antimicrobial efficacy. researchgate.netnih.gov
Incorporation into Biomaterial Scaffolds
Beyond surface modification, this compound can also be incorporated into the bulk structure of biomaterial scaffolds, allowing for localized delivery of the peptide. This approach can be beneficial for applications requiring sustained release of the antimicrobial agent. mdpi.comoup.com
Calcium Phosphate (B84403) Bone Substitutes
Calcium phosphate cements and granules are widely used as bone substitutes due to their biocompatibility and osteoconductive properties. oup.comoup.com Incorporating antimicrobial agents like this compound into these materials can provide a dual function: promoting bone regeneration while preventing infection. nih.govmdpi.comoup.comoup.com
Studies have investigated the incorporation of this compound into various calcium phosphate formulations. mdpi.comoup.comresearchgate.net Research has shown that this compound can be successfully combined with calcium phosphate cements and granules, and the peptide can be released from these carriers in a biologically active form. oup.comresearchgate.net Different calcium phosphate formulations exhibit varying release profiles for this compound, with some showing a burst release followed by a more sustained release, while others primarily demonstrate burst release. oup.comresearchgate.net The amount of this compound released and its continued antimicrobial activity are critical factors for the efficacy of these composite materials in preventing or treating bone infections. oup.com
Data on the release of this compound from different calcium phosphate cements and granules has been reported. For example, studies have measured the cumulative release of this compound over time from various commercially available bone substitutes. oup.comresearchgate.net
| Calcium Phosphate Material | Type | Cumulative this compound Release (mg/g) - Example Data (24h) |
| Chronos Inject | Cement | 1.69 ± 0.30 |
| Biobon | Cement | 0.57 ± 0.10 |
| Biofil | Cement | 0.57 ± 0.19 |
| Vitoss | Granule | 4.43 ± 1.46 |
| Bicalphos | Granule | 4.25 ± 0.30 |
Note: This table presents example data points from research and actual release profiles vary depending on the specific formulation and experimental conditions. oup.comresearchgate.net
The integrity and antimicrobial activity of the released this compound from calcium phosphate carriers have been confirmed, indicating the potential of these materials as delivery systems for preventing infections like osteomyelitis. nih.govoup.comoup.com
Chitosan Thin Films
Chitosan is a natural polysaccharide with reported osteogenic and antibacterial properties, making it a suitable material for biomedical applications, including implant coatings. nih.gov this compound has been incorporated into or immobilized onto chitosan thin films to create antimicrobial surfaces. nih.govmdpi.comup.pt
Research has explored the immobilization of this compound onto chitosan thin films, often using the peptide's C-terminal cysteine residue for covalent attachment. nih.govresearchgate.netdaneshyari.com This specific orientation aims to expose the arginine-rich, antimicrobial portion of the peptide. nih.govresearchgate.net Studies have shown that the functionalization of chitosan films with this compound can influence bacterial adhesion and viability. nih.govresearchgate.net While the incorporation of this compound might sometimes increase initial bacterial adhesion, the presence of the peptide, particularly when immobilized with a spacer, has been shown to decrease the viability of adherent bacteria. nih.govresearchgate.net This suggests a contact-killing mechanism where bacteria that adhere to the surface are subsequently inactivated by the immobilized peptide. nih.govresearchgate.net
Release Kinetics Studies from Material Carriers (e.g., Burst-Release, Continuous Release)
Research into the delivery of the antimicrobial peptide this compound has explored various material carriers to control its release kinetics, aiming to achieve either an initial burst release for rapid action or a sustained release for prolonged therapeutic effects. Calcium phosphate-based materials, including cements and granules, have been extensively studied as potential carriers for this compound, particularly in the context of preventing and treating bone infections. researchgate.netnih.govsemanticscholar.org
Studies have demonstrated that the type and properties of the carrier material significantly influence the release profile of this compound. For instance, when this compound was incorporated into calcium phosphate cements, most tested cements exhibited an initial burst release followed by a period of low-level continuous release over several days. researchgate.netnih.gov This two-phase release pattern is thought to involve the rapid release of the peptide from the carrier's surface, followed by a more gradual diffusion from deeper layers, influenced by the material's porosity. oup.com
In contrast, coated granules, such as certain types of calcium phosphate granules, have been shown to produce a high burst release of this compound, with a significant amount of the peptide released within the first 24 hours. researchgate.netnih.gov The surface area and porosity of the granule material appear to play a role in the loading capacity and subsequent release characteristics. oup.com
Detailed in vitro release studies using various calcium phosphate cements and granule types loaded with 5 mg/g this compound have quantified the release over time. For cements, a sustained release profile was observed for up to 7 days. researchgate.netnih.gov Specific cements like Biobon, Biofil, and Chronos released significantly more this compound compared to others, with Chronos Inject showing a cumulative release of up to 33.8% of the loaded peptide over several days. semanticscholar.orgoup.com Granules, on the other hand, primarily showed burst release within the first day. researchgate.netnih.govoup.com
The integrity and antimicrobial activity of the released this compound have been assessed using techniques such as mass spectrometry and bacterial killing assays. Studies confirm that the peptide remains intact and biologically active after being released from these carriers, effectively killing methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netnih.govoup.com In nine out of twelve tested calcium phosphate materials (cements and granules), the released this compound maintained significant antimicrobial activity. researchgate.netnih.govoup.com
Beyond calcium phosphate materials, preliminary in vitro release studies have also been conducted using freeze-dried solid matrices containing mucoadhesive polymers for potential ocular delivery. One such formulation, HPMC/T2/HA/hLF1-11fd, demonstrated a release of approximately 40% of the loaded this compound within 4 hours. mdpi.com
In vivo studies using calcium phosphate cement loaded with this compound in a rabbit model have corroborated the in vitro findings, showing an initial burst release followed by a steady decrease in this compound concentration in the cement and surrounding bone over 7 days. nih.gov The carrier material in these in vivo experiments released over 99% of the incorporated this compound. nih.gov
The ability to achieve different release profiles, ranging from burst to more sustained release, by selecting appropriate carrier materials highlights the potential for tailoring this compound delivery systems for various therapeutic applications against resistant infections. researchgate.netnih.gov
In Vitro Release Data from Calcium Phosphate Carriers (Summary)
| Carrier Type | Material Examples | Observed Release Profile | Duration of Study | Key Findings | Source |
| Calcium Phosphate Cements | Biobon, Calcibon, Biofil, Bonesource, Chronos Inject, Norian SRS | Burst release followed by low-level continuous release | 7 days | Sustained release observed; amount released varied by cement type; Biobon, Biofil, Chronos released significantly more. | researchgate.netnih.govsemanticscholar.orgoup.com |
| Calcium Phosphate Granules | Various types | High burst release | 3 days | High burst release within the first 24 hours; amount released varied by granule type. | researchgate.netnih.govoup.com |
Preliminary In Vitro Release Data from Polymer Matrix
| Carrier Type | Material Example | Observed Release Profile | Duration of Study | Key Findings | Source |
| Freeze-dried Polymer Matrix | HPMC/T2/HA/hLF1-11fd | Initial release | 4 hours | Approximately 40% release within 4 hours. | mdpi.com |
Directions for Future Academic Research on Hlf1 11
Further Elucidation of Detailed Molecular Interaction Mechanisms
While some progress has been made in understanding how hLF1-11 interacts with microbial membranes and host immune cells, a more detailed molecular-level understanding is crucial. Future research should aim to precisely map the binding sites and conformational changes of this compound upon interaction with target cell membranes, both microbial and host. Advanced techniques such as high-resolution microscopy, spectroscopy, and molecular dynamics simulations could provide insights into the peptide's insertion, pore formation (if applicable), and disruption of membrane integrity in pathogens.
Furthermore, detailed studies are needed to fully understand the intracellular targets and signaling pathways modulated by this compound within immune cells. Research has identified myeloperoxidase (MPO) as a target, but the complete cascade of events following MPO inhibition and its link to enhanced immune responses requires further investigation researchgate.netaai.orguniversiteitleiden.nlnih.gov. Identifying other potential intracellular binding partners and understanding the downstream effects on gene expression and protein synthesis in immune cells would provide a comprehensive picture of its immunomodulatory mechanism.
Exploration of Novel Immunomodulatory Pathways
Beyond its effects on monocyte-macrophage and monocyte-dendritic cell differentiation and MPO inhibition, this compound may influence other aspects of the immune response. Future research should explore its potential interactions with other immune cell types, such as neutrophils, lymphocytes (B and T cells), and mast cells. Investigating its effects on cytokine and chemokine production profiles under various conditions, including co-stimulation with different pathogen-associated molecular patterns (PAMPs), could reveal novel immunomodulatory pathways.
Studies could also focus on the peptide's impact on the adaptive immune system, examining how this compound-modulated antigen-presenting cells influence T cell activation, differentiation, and memory development. Understanding its role in linking innate and adaptive immunity could open avenues for its use as an immunoadjuvant. Research into its potential to modulate the skin microbiome and its interaction with commensal microorganisms could also be valuable, particularly for topical applications researchgate.net.
Development of Advanced Peptide Analogues with Enhanced Specificity
Structure-activity relationship studies have begun to identify key amino acid residues crucial for this compound's activity, such as arginine at position 2, tryptophan at position 9, and cysteine at position 10 crimsonpublishers.comresearchgate.net. Future research should build upon this by designing and synthesizing advanced peptide analogues with enhanced properties. This could involve systematic modifications of the amino acid sequence, length, charge distribution, and hydrophobicity to improve antimicrobial potency against specific pathogens, enhance immunomodulatory effects, increase stability against proteolytic degradation, and reduce potential off-target interactions.
Exploring the impact of N- and C-terminal modifications, cyclization, or incorporation of non-natural amino acids could lead to analogues with improved pharmacokinetic profiles and reduced susceptibility to host proteases. High-throughput screening methods and computational design approaches can accelerate the identification of promising candidates with optimized therapeutic indices.
Innovative Delivery System Design and Optimization for Targeted Applications
The effective delivery of peptide therapeutics like this compound remains a significant challenge due to their susceptibility to degradation and poor penetration of biological barriers. Future research should focus on developing innovative delivery systems tailored for specific applications. For systemic infections, this could involve encapsulation in nanoparticles, liposomes, or other biocompatible carriers that protect the peptide and facilitate targeted delivery to infection sites or immune cells.
For localized infections, such as those in bone (osteomyelitis) or on surfaces (biofilms), research into sustained-release formulations is crucial. Studies have explored incorporating this compound into calcium phosphate (B84403) cements and granules for bone infection treatment, demonstrating different release profiles asm.orgnih.govoup.comnih.gov. Further optimization of these matrices to control release kinetics, improve peptide stability within the matrix, and ensure localized therapeutic concentrations over extended periods is needed. Research into hydrogels and other topical delivery systems could enhance its application for skin and wound infections mdpi.com.
Comparative Studies with Other Host Defense Peptides
To fully understand the unique advantages and potential applications of this compound, comparative studies with other host defense peptides (HDPs) are essential. This research direction should involve head-to-head comparisons of this compound's antimicrobial spectrum, potency, mechanisms of action (both direct and immunomodulatory), and stability profiles against other well-characterized HDPs.
Comparing the immunomodulatory effects of this compound with other HDPs, such as cathelicidins (e.g., LL-37) and defensins, could highlight distinct pathways modulated by this compound and identify potential synergistic combinations. universiteitleiden.nlnih.govnih.govmdpi.com Such studies could involve comparing their effects on immune cell differentiation, cytokine production, phagocytosis, and their ability to modulate inflammatory responses in different model systems. Comparative analyses of their efficacy in various infection models and their interactions with host tissues would provide valuable data for determining the most appropriate therapeutic applications for this compound compared to other HDPs.
Compound Information
| Compound Name | PubChem CID |
| This compound | 25087507 |
Data Table Example (Illustrative - based on search result concepts, not specific values)
While specific detailed data tables were not consistently present across the search results for future research directions, the concept of presenting comparative data is relevant. Below is an illustrative example of how comparative data on peptide analogues or delivery systems might be presented in future research:
Table X: In Vitro Antimicrobial Activity of this compound Analogues Against Candida albicans
| Peptide Analogue | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity Relative to this compound |
| This compound | 22-88 asm.org | 1x |
| Analogue A | [Hypothetical Value] | [Hypothetical Fold Change] |
| Analogue B | [Hypothetical Value] | [Hypothetical Fold Change] |
| Analogue C | [Hypothetical Value] | [Hypothetical Fold Change] |
Note: This table is illustrative and depicts the type of data that would be generated in future studies comparing this compound analogues.
Table Y: Release Profile of this compound from Different Bone Cement Formulations
| Bone Cement Type | Initial Burst Release (% of Total) | Sustained Release (µg/g/day) | Duration of Release (Days) |
| Cement Type 1 | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| Cement Type 2 | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| Cement Type 3 | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
Note: This table is illustrative and depicts the type of data that would be generated in future studies on this compound delivery systems.
Q & A
What are the primary mechanisms through which hLF1-11 exerts its antimicrobial activity against Candida albicans biofilms?
This compound inhibits biofilm formation by targeting the Ras1-cAMP-Efg1 signaling pathway , a critical regulator of morphogenesis and adhesion in C. albicans. This peptide reduces the transcription of biofilm-associated genes (e.g., ALS3, HWP1, ECE1) and suppresses hyphal growth, as demonstrated through qRT-PCR and microscopy . Methodologically, researchers use:
- Broth microdilution assays (modified CLSI M27-A3) to determine MICs (0.17–176 mg/L) .
- XTT metabolic assays and CFU counting to quantify biofilm viability .
- Exogenous cAMP supplementation to validate pathway inhibition, showing partial restoration of filamentation .
How can researchers reconcile discrepancies in this compound’s minimum inhibitory concentration (MIC) values across studies?
Variations in MICs (e.g., 64 µg/mL for S. aureus in one study vs. lower values elsewhere) arise from:
- Inoculum size differences : Higher initial cell densities may require higher peptide concentrations .
- Incubation conditions : Extended incubation (24–48 hrs) vs. shorter periods affects results .
- Salt concentrations : this compound’s direct antimicrobial activity diminishes under physiological salt conditions, emphasizing its immune-modulatory role in vivo .
Recommendation : Adhere to CLSI standards and report all parameters (e.g., pH, media, inoculum) for reproducibility .
What experimental models are used to evaluate this compound’s efficacy in preventing orthopedic implant-related infections?
- In vitro :
- In vivo :
- Rabbit osteomyelitis models : this compound-loaded calcium phosphate cement (0.095–50 mg/g) reduces MRSA colonization by 83–98%, with histopathology confirming tissue ingrowth and no inflammation .
- Pharmacokinetic studies : Track peptide release kinetics (e.g., burst release at Day 1, sustained release up to Day 7) using HPLC .
How does this compound’s immune-modulatory activity enhance its antimicrobial efficacy in vivo?
This compound primes monocytes for enhanced pathogen recognition via:
- GM-CSF-driven differentiation : Shifts monocyte-to-macrophage differentiation toward a phenotype with increased phagocytosis and cytokine production (e.g., TNF-α, IL-6) .
- TLR pathway activation : Augments responses to pathogen-associated molecular patterns (PAMPs), even at sub-MIC doses .
Methodological validation : - Flow cytometry to assess macrophage surface markers (e.g., CD14, CD163).
- Cytokine profiling via ELISA or multiplex assays .
What methodological considerations are critical when assessing this compound’s stability in drug delivery systems?
- Peptide recovery assays : Use HPLC to track stability in formulations (e.g., 95–98% recovery over 6 months in ocular inserts) .
- Correlate release kinetics with activity : Even low-dose this compound (0.095 mg/g in cement) shows efficacy due to localized, sustained release .
- Environmental factors : Monitor pH and temperature during storage, as degradation can reduce bioactivity .
How does this compound’s activity differ between planktonic cells and mature biofilms?
This compound is most effective during early biofilm formation (0–6 hrs post-inoculation), reducing metabolic activity by >50% at 44 mg/L. However, it has limited activity against mature biofilms (>24 hrs), likely due to extracellular matrix barriers .
Key methods :
- Time-lapse microscopy to track biofilm development.
- SYTOX Green staining to differentiate live/dead cells .
What are the implications of this compound’s mitochondrial targeting in C. albicans?
This compound disrupts mitochondrial membrane potential, leading to ATP depletion and apoptosis-like death in planktonic cells. This mechanism is distinct from its biofilm-inhibitory effects, which rely on transcriptional regulation .
Validation tools :
How can researchers optimize this compound immobilization on medical implants?
- Covalent vs. physical adsorption : Covalent binding (e.g., via disulfide bridges) ensures stable peptide orientation, confirmed by XPS sulfur peaks (164–165 eV) .
- Spacer incorporation : Enhances antimicrobial activity by improving peptide accessibility (e.g., PEG spacers increase bacterial adhesion reduction by 30%) .
Characterization techniques : - Water contact angle measurements to assess surface wettability.
- Fluorimetric quantification of immobilized peptide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
